(2E,10E,12E,16E,18E)-17-Ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid (2E,10E,12E,16E,18E)-17-Ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid Leptomycin B is a potent inhibitor of the nuclear export of proteins. It directly blocks the interaction of CRM1 (exportin 1) with nuclear export signals (NES), preventing the export of a broad range of proteins. Leptomycin B reduces primary and acquired resistance of gefitinib in lung cancer cells.
Brand Name: Vulcanchem
CAS No.: 87081-35-4
VCID: VC0532785
InChI: InChI=1S/C33H48O6/c1-9-28(14-15-29-24(5)13-16-31(36)39-29)19-22(3)12-10-11-21(2)17-25(6)32(37)27(8)33(38)26(7)18-23(4)20-30(34)35/h10-11,13-17,19-20,22,24-27,29,33,38H,9,12,18H2,1-8H3,(H,34,35)/b11-10+,15-14+,21-17+,23-20+,28-19+
SMILES: CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C
Molecular Formula: C33H48O6
Molecular Weight: 540.7 g/mol

(2E,10E,12E,16E,18E)-17-Ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid

CAS No.: 87081-35-4

Inhibitors

VCID: VC0532785

Molecular Formula: C33H48O6

Molecular Weight: 540.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2E,10E,12E,16E,18E)-17-Ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid - 87081-35-4

CAS No. 87081-35-4
Product Name (2E,10E,12E,16E,18E)-17-Ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid
Molecular Formula C33H48O6
Molecular Weight 540.7 g/mol
IUPAC Name (2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid
Standard InChI InChI=1S/C33H48O6/c1-9-28(14-15-29-24(5)13-16-31(36)39-29)19-22(3)12-10-11-21(2)17-25(6)32(37)27(8)33(38)26(7)18-23(4)20-30(34)35/h10-11,13-17,19-20,22,24-27,29,33,38H,9,12,18H2,1-8H3,(H,34,35)/b11-10+,15-14+,21-17+,23-20+,28-19+
Standard InChIKey YACHGFWEQXFSBS-MUWQPLQNSA-N
Isomeric SMILES CC/C(=C/[C@H](C)C/C=C/C(=C/[C@@H](C)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C=C/[C@H]1[C@H](C=CC(=O)O1)C
SMILES CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C
Canonical SMILES CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C
Appearance Solid powder
Description Leptomycin B is a potent inhibitor of the nuclear export of proteins. It directly blocks the interaction of CRM1 (exportin 1) with nuclear export signals (NES), preventing the export of a broad range of proteins. Leptomycin B reduces primary and acquired resistance of gefitinib in lung cancer cells.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2,10,12,16,18-nonadecapentaenoic acid, 19-(3,6-dihydro-3-methyl-6-oxo-2H-pyran-2-yl)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo-
CI 940
CI-940
elactocin
leptomycin B
PD 114720
PD-114,720
Reference 1: Thirumalairaj J, Sivasankari K, Natarajaseenivasan K, Balagurunathan R. Potential anti-leptospiral compound, leptomycin B from marine Streptomyces indiaensis MSU5: taxonomy, fermentation, compound isolation, in vitro and in vivo efficacy. World J Microbiol Biotechnol. 2017 Sep 27;33(10):187. doi: 10.1007/s11274-017-2351-1. PubMed PMID: 28956236.
2: Liu Z, Gao W. Leptomycin B reduces primary and acquired resistance of gefitinib in lung cancer cells. Toxicol Appl Pharmacol. 2017 Nov 15;335:16-27. doi: 10.1016/j.taap.2017.09.017. Epub 2017 Sep 21. PubMed PMID: 28942004; PubMed Central PMCID: PMC5643250.
3: Min SJ, Hyun HW, Kang TC. Leptomycin B attenuates neuronal death via PKA- and PP2B-mediated ERK1/2 activation in the rat hippocampus following status epilepticus. Brain Res. 2017 Sep 1;1670:14-23. doi: 10.1016/j.brainres.2017.06.002. Epub 2017 Jun 7. PubMed PMID: 28601633.
4: Rahmani K, Dean DA. Leptomycin B alters the subcellular distribution of CRM1 (Exportin 1). Biochem Biophys Res Commun. 2017 Jun 24;488(2):253-258. doi: 10.1016/j.bbrc.2017.04.042. Epub 2017 Apr 12. PubMed PMID: 28412356; PubMed Central PMCID: PMC5551409.
5: Kim DS, Min SJ, Kim MJ, Kim JE, Kang TC. Leptomycin B ameliorates vasogenic edema formation induced by status epilepticus via inhibiting p38 MAPK/VEGF pathway. Brain Res. 2016 Nov 15;1651:27-35. doi: 10.1016/j.brainres.2016.09.023. Epub 2016 Sep 19. PubMed PMID: 27659963.
6: Yin F, Sun P, Tang B, Gong H, Ke Q, Li A. Anti-parasitic effects of Leptomycin B isolated from Streptomyces sp. CJK17 on marine fish ciliate Cryptocaryon irritans. Vet Parasitol. 2016 Feb 15;217:89-94. doi: 10.1016/j.vetpar.2015.12.034. Epub 2016 Jan 4. PubMed PMID: 26827867.
7: Cromie MM, Gao W. Epigallocatechin-3-gallate enhances the therapeutic effects of leptomycin B on human lung cancer a549 cells. Oxid Med Cell Longev. 2015;2015:217304. doi: 10.1155/2015/217304. Epub 2015 Apr 1. PubMed PMID: 25922640; PubMed Central PMCID: PMC4397486.
8: Park D, Lengyel J, Rice SA. Role of immediate early protein ICP27 in the differential sensitivity of herpes simplex viruses 1 and 2 to leptomycin B. J Virol. 2013 Aug;87(16):8940-51. doi: 10.1128/JVI.00633-13. Epub 2013 Jun 5. PubMed PMID: 23740995; PubMed Central PMCID: PMC3754045.
9: Sun Q, Carrasco YP, Hu Y, Guo X, Mirzaei H, Macmillan J, Chook YM. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1. Proc Natl Acad Sci U S A. 2013 Jan 22;110(4):1303-8. doi: 10.1073/pnas.1217203110. Epub 2013 Jan 7. PubMed PMID: 23297231; PubMed Central PMCID: PMC3557022.
10: Lu C, Shao C, Cobos E, Singh KP, Gao W. Chemotherapeutic sensitization of leptomycin B resistant lung cancer cells by pretreatment with doxorubicin. PLoS One. 2012;7(3):e32895. doi: 10.1371/journal.pone.0032895. Epub 2012 Mar 7. PubMed PMID: 22412944; PubMed Central PMCID: PMC3296751.
11: Kobayashi T. Anti-inflammatory treatment for contact dermatitis by topical leptomycin B: inhibitory effects on the induced expression of matrix metalloproteinases (MMP)-9 and -3. Eur J Dermatol. 2011 May-Jun;21(3):438-9. doi: 10.1684/ejd.2011.1336. PubMed PMID: 21527372.
12: Shao C, Lu C, Chen L, Koty PP, Cobos E, Gao W. p53-Dependent anticancer effects of leptomycin B on lung adenocarcinoma. Cancer Chemother Pharmacol. 2011 Jun;67(6):1369-80. doi: 10.1007/s00280-010-1434-6. Epub 2010 Aug 28. PubMed PMID: 20803015.
13: Jolly CE, Gray LJ, Parish JL, Lain S, Herrington CS. Leptomycin B induces apoptosis in cells containing the whole HPV 16 genome. Int J Oncol. 2009 Sep;35(3):649-56. PubMed PMID: 19639186.
14: Allan EK, Hamilton A, Hatziieremia S, Zhou P, Jørgensen HG, Vigneri P, Holyoake TL. Nuclear entrapment of BCR-ABL by combining imatinib mesylate with leptomycin B does not eliminate CD34+ chronic myeloid leukaemia cells. Leukemia. 2009 May;23(5):1006-8. doi: 10.1038/leu.2008.367. Epub 2009 Jan 8. PubMed PMID: 19151780.
15: Hoshino I, Matsubara H, Komatsu A, Akutsu Y, Nishimori T, Yoneyama Y, Murakami K, Sakata H, Matsushita K, Miyazawa Y, Brooks R, Yoshida M, Ochiai T. Combined effects of p53 gene therapy and leptomycin B in human esophageal squamous cell carcinoma. Oncology. 2008;75(1-2):113-9. doi: 10.1159/000155212. Epub 2008 Sep 11. PubMed PMID: 18784437.
16: Kancha RK, von Bubnoff N, Miething C, Peschel C, Götze KS, Duyster J. Imatinib and leptomycin B are effective in overcoming imatinib-resistance due to Bcr-Abl amplification and clonal evolution but not due to Bcr-Abl kinase domain mutation. Haematologica. 2008 Nov;93(11):1718-22. doi: 10.3324/haematol.13207. Epub 2008 Aug 25. PubMed PMID: 18728023.
17: Muro E, Hoang TQ, Jobart-Malfait A, Hernandez-Verdun D. In nucleoli, the steady state of nucleolar proteins is leptomycin B-sensitive. Biol Cell. 2008 May;100(5):303-13. PubMed PMID: 18052928.
18: Gray LJ, Bjelogrlic P, Appleyard VC, Thompson AM, Jolly CE, Lain S, Herrington CS. Selective induction of apoptosis by leptomycin B in keratinocytes expressing HPV oncogenes. Int J Cancer. 2007 Jun 1;120(11):2317-24. PubMed PMID: 17290384.
19: Jackson RS 2nd, Cho YJ, Stein S, Liang P. CYFIP2, a direct p53 target, is leptomycin-B sensitive. Cell Cycle. 2007 Jan 1;6(1):95-103. Epub 2007 Jan 29. PubMed PMID: 17245118.
20: Jang BC, Sung SH, Park JG, Park JW, Suh MH, Choi IH, Yoshida M, Yoo SK, Suh SI. Leptomycin B, a metabolite of Streptomyces, inhibits the expression of inducible nitric oxide synthase in BV2 microglial cells. Int J Oncol. 2006 Dec;29(6):1509-15. PubMed PMID: 17088990.
PubChem Compound 5458861
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator